(R)-4'-phosphopantothenate(1-)

Coenzyme A biosynthesis Enzyme kinetics Phosphopantothenoylcysteine synthetase

(R)-4'-phosphopantothenate(1-) is the mono-anionic, phosphorylated derivative of pantothenic acid (vitamin B5), functioning as the critical first committed intermediate in the universal coenzyme A (CoA) biosynthetic pathway. Generated via ATP-dependent phosphorylation of (R)-pantothenate by pantothenate kinase (PanK; EC 2.7.1.33), it is an amidoalkyl phosphate conjugate base of (R)-4'-phosphopantothenic acid.

Molecular Formula C9H17NO8P-
Molecular Weight 298.21 g/mol
Cat. No. B1258431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4'-phosphopantothenate(1-)
Molecular FormulaC9H17NO8P-
Molecular Weight298.21 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)[O-])O
InChIInChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-1/t7-/m0/s1
InChIKeyXHFVGHPGDLDEQO-ZETCQYMHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-4'-phosphopantothenate(1-) for Coenzyme A Biosynthesis and Metabolic Research


(R)-4'-phosphopantothenate(1-) is the mono-anionic, phosphorylated derivative of pantothenic acid (vitamin B5), functioning as the critical first committed intermediate in the universal coenzyme A (CoA) biosynthetic pathway. Generated via ATP-dependent phosphorylation of (R)-pantothenate by pantothenate kinase (PanK; EC 2.7.1.33), it is an amidoalkyl phosphate conjugate base of (R)-4'-phosphopantothenic acid [1]. Unlike its precursor pantothenate, which serves as a conditional vitamin, this compound operates downstream of the primary regulatory checkpoint and is essential for both prokaryotic and eukaryotic CoA synthesis, making it a vital tool compound for probing metabolic regulation and for translational research in PanK-associated neurodegeneration [2].

Pathway role

Obligate intermediate downstream of PanK in CoA biosynthesis

Model fit

Bypasses PanK2 deficiency in neurodegeneration research models

Assay context

Direct PPCS substrate for human and archaeal enzyme studies

Why Pantothenic Acid or 4'-Phosphopantetheine Cannot Substitute for (R)-4'-phosphopantothenate in CoA Pathway Replication


Generic substitution within the CoA pathway is mechanistically invalid due to the strict substrate specificity of downstream enzymes and distinct physicochemical properties. (R)-4'-phosphopantothenate(1-) is the obligate substrate for phosphopantothenoylcysteine synthetase (PPCS; EC 6.3.2.5), which catalyzes the ATP-dependent condensation with L-cysteine. Neither the upstream precursor pantothenate nor the downstream product 4'-phosphopantetheine can substitute for this intermediate, as PPCS exhibits marked selectivity for the 4'-phosphate group [1]. Furthermore, the negatively charged phosphate moiety critically limits passive membrane permeability compared to uncharged pantothenate, necessitating dedicated prodrug strategies for intracellular delivery in PanK-deficient models [2]. These constraints mean that pathway reconstitution or enzyme assays specifically require the phosphopantothenate scaffold, not a generic pantothenic acid derivative.

Required (R)-4'-phosphopantothenate

Phosphorylated scaffold recognized by PPCS; charged group limits passive permeability, compatible with prodrug strategies.

Pantothenate / 4'-phosphopantetheine

Lack 4'-phosphate and cannot undergo PPCS condensation; membrane entry differs, may not sustain pathway reconstitution.

Quantitative Differentiation of (R)-4'-phosphopantothenate(1-) from CoA Pathway Analogs


Substrate Affinity for Human PPCS: 4'-Phosphopantothenate vs. Downstream Co-Substrates

The affinity of human PPCS for its physiological substrate (R)-4'-phosphopantothenate(1-) is substantially higher when ATP serves as the co-substrate, compared to CTP. The apparent Km for the compound is 0.013 mM with ATP, versus 0.057 mM with CTP—a 4.4-fold difference [1]. This differential affinity is critical for assay design, as CTP-dependent activity is predominant in prokaryotes, making the correct co-substrate selection essential for accurate kinetic profiling in human enzyme assays. This contrasts with pantothenate kinase, where pantothenate exhibits a Km of 0.014 mM for the human PanK3 isoform [2], highlighting that phosphopantothenate affinity is context-dependent on the specific downstream enzyme rather than the phosphorylation step itself.

PPCS substrate affinity
Head-to-head
Km 0.013 mM (ATP) vs. 0.057 mM (CTP); pantothenate Km 0.014 mM for PanK3
ATP co-substrate gives 4.4-fold higher affinity; informs human PPCS assay design
Recombinant human PPCS, 37°C, pH 7.6
Coenzyme A biosynthesis Enzyme kinetics Phosphopantothenoylcysteine synthetase

Absence of Feedback Inhibition by 4'-Phosphopantothenate on Archaeal Pantothenate Kinase

In the hyperthermophilic archaeon Thermococcus kodakarensis, the novel phosphopantothenate synthetase (PPS) reaction is not subject to product inhibition by (R)-4'-phosphopantothenate, nor to feedback inhibition by CoA or acetyl-CoA [1]. In stark contrast, the companion archaeal enzyme pantoate kinase (PoK) displays non-competitive product inhibition by 4-phosphopantoate. This regulatory divergence means that 4'-phosphopantothenate is uniquely positioned as a non-regulatory intermediate in the archaeal CoA pathway, allowing metabolic flux to proceed uninhibited by its accumulation. In bacterial systems such as E. coli, pantothenate kinase is instead tightly regulated by CoA feedback inhibition [2], further contextualizing the distinct regulatory landscape in which this compound operates.

Feedback inhibition
Class-level
No product inhibition by 4'-phosphopantothenate on archaeal PPS
Non-regulatory intermediate in archaeal CoA pathway; supports flux analysis
Thermococcus kodakarensis; differs from bacterial PanK feedback
Archaeal metabolism Feedback regulation Pantothenate kinase

Membrane Permeability Deficit of 4'-Phosphopantothenic Acid vs. Pantothenic Acid

The 4'-phosphate group dramatically reduces membrane permeability of phosphopantothenic acid compared to pantothenic acid. This physicochemical constraint is quantitative: in a blood-brain barrier (BBB) co-culture model using porcine brain endothelial cells and rat astrocytes, the apparent permeability (Papp) of phosphopantothenic acid was markedly low, driving the clinical development of the prodrug fosmetpantotenate to achieve CNS exposure [1]. Fosmetpantotenate successfully restored CoA levels in shRNA-PANK2-silenced neuroblastoma cells and was permeable in the BBB model, with isotopically labeled fosmetpantotenate contributing approximately 50% of brain CoA after intrastriatal administration (125 µg) in mice [2]. Pantothenic acid, by contrast, enters cells via passive diffusion and dedicated transporters.

BBB permeability
Cross-study
Phosphopantothenate poor CNS permeant; prodrug achieved ~50% brain CoA contribution
Cell-based or in vivo PanK models require permeability consideration
Porcine/rat BBB model, mouse intrastriatal 125 µg
Cell permeability Prodrug design PKAN therapy

Chromatographic Resolution of 4'-Phosphopantothenate from Non-Phosphorylated CoA Precursors

4'-Phosphopantothenate can be analytically resolved from its non-phosphorylated analogs via DEAE-cellulose ion-exchange chromatography. In a systematic study, pantothenic acid and pantetheine co-eluted with identical chromatographic characteristics, whereas their phosphorylated derivatives—including 4'-phosphopantothenate, pantethine, and 4'-phosphopantetheine—were retained and eluted at distinctly higher lithium chloride concentration gradients [1]. This phosphorylation-dependent retention shift provides a quantitative basis for verifying compound identity and purity in research supply. The method enables radiometric, enzymatic, or spectrophotometric detection, making it adaptable for quality control of synthesized or purchased material.

Ion-exchange separation
Class-level
Phosphorylated form retained on DEAE-cellulose; non-phosphorylated analogs co-elute earlier
Enables identity confirmation and purity verification via LiCl gradient
Detection by radiometry or spectrophotometry
Analytical biochemistry Ion-exchange chromatography Metabolite profiling

Validated Application Scenarios for (R)-4'-phosphopantothenate(1-) in Research and Development


In Vitro Reconstitution of Human Coenzyme A Biosynthesis for PKAN Drug Screening

In PanK2-deficient cellular models of pantothenate kinase-associated neurodegeneration (PKAN), supplementing with (R)-4'-phosphopantothenate(1-)—or its cell-permeable prodrug fosmetpantotenate—bypasses the defective kinase step. The compound serves as a direct substrate for PPCS, enabling CoA synthesis independent of functional PanK2. Quantitative readouts include restoration of intracellular CoA levels, which reached approximately 50% of brain CoA originating from fosmetpantotenate in preclinical mouse models [1]. This application is directly supported by the substrate affinity data (Km = 0.013 mM for human PPCS) and permeability profile described in Section 3 [2].

Archaeal Coenzyme A Pathway Engineering and Metabolic Flux Analysis

In archaeal systems such as Thermococcus kodakarensis, where CoA biosynthesis diverges from the canonical bacterial pathway, (R)-4'-phosphopantothenate(1-) is produced by the concerted action of pantoate kinase and phosphopantothenate synthetase. The lack of product inhibition of PPS by this compound [1] makes it a reliable pathway intermediate for flux studies. Researchers quantifying CoA biosynthesis rates can use exogenously supplied 4'-phosphopantothenate as a metabolic tracer without feedback interference, unlike pantothenate supplementation which is subject to kinase-level regulation.

Enzymatic Synthesis of 4'-Phosphopantothenoyl-L-Cysteine and Downstream CoA Intermediates

The compound is the essential starting material for enzymatic synthesis of 4'-phosphopantothenoyl-L-cysteine (PPC), the immediate downstream intermediate in CoA biosynthesis. Using recombinant PPCS with ATP as co-substrate, (R)-4'-phosphopantothenate(1-) is condensed with L-cysteine at high catalytic efficiency (Km = 0.013 mM; human enzyme) [1]. This in vitro route is widely employed to generate PPC for further conversion to 4'-phosphopantetheine and CoA analogs. Researchers procuring this compound for synthetic biology applications should verify ATP co-substrate compatibility, given the 4.4-fold lower Km versus CTP conditions.

Analytical Reference Standard for CoA Metabolite Profiling by Ion-Exchange Chromatography

As demonstrated by DEAE-cellulose chromatography, 4'-phosphopantothenate exhibits distinct elution behavior from non-phosphorylated pantothenate derivatives under LiCl gradient conditions [1]. This property enables its use as a calibrated reference standard in ion-exchange-based metabolite profiling of tissue extracts or cell lysates. Procurement for this application requires confirmation of isomeric purity (R-configuration), as the separation system resolves phosphorylated from non-phosphorylated forms but may not distinguish stereoisomers.

Application
Selection Property
Validation Focus
PanK2 deficiency cell-model studies
Bypasses defective kinase step as direct PPCS substrate
Intracellular CoA restoration in model systems
Archaeal CoA pathway flux analysis
Non-regulatory intermediate; no product inhibition of PPS
Metabolic flux quantification without feedback interference
PPCS-mediated synthesis of downstream intermediates
High affinity for human PPCS with ATP co-substrate
Co-substrate compatibility and turnover efficiency
Ion-exchange metabolite profiling
Phosphorylation-dependent chromatographic retention
Isomeric purity and identity against pantothenate
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